molecular formula C10H9ClN2O2S B5061459 3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione CAS No. 5377-23-1

3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione

Cat. No.: B5061459
CAS No.: 5377-23-1
M. Wt: 256.71 g/mol
InChI Key: VDNJYCMYWSFCKR-UHFFFAOYSA-N
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Description

3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidinedione class. Thiazolidinediones are known for their diverse pharmacological properties, including anticancer, antimicrobial, antidiabetic, antioxidant, and antiviral activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione typically involves the reaction of 2-chlorobenzylamine with thiazolidine-2,4-dione under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction times can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific

Properties

IUPAC Name

3-[(2-chloroanilino)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c11-7-3-1-2-4-8(7)12-6-13-9(14)5-16-10(13)15/h1-4,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNJYCMYWSFCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CNC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385797
Record name ST50740323
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5377-23-1
Record name ST50740323
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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